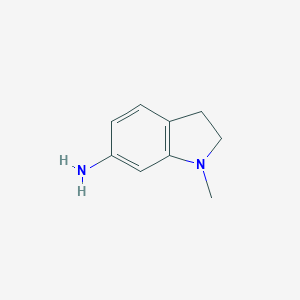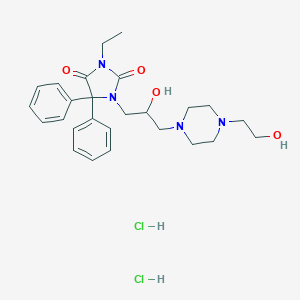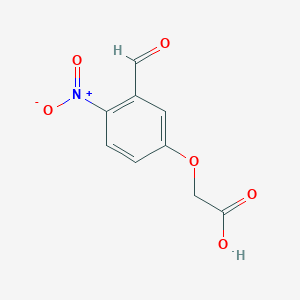
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIBE and has been found to have promising effects in different biological systems.
Wirkmechanismus
The mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting ROS production, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol may help protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory retention. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Additionally, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and use in various experimental protocols. However, one limitation is the lack of information on the compound's toxicity and potential side effects. Further research is needed to determine the safety of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol. One area of interest is its potential use as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy and safety in treating these diseases. Additionally, research on the compound's effects on cancer cells is ongoing, with the hope of developing new anticancer therapies. Lastly, more research is needed to understand the mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol, which may lead to the development of new drugs targeting ROS production.
Synthesemethoden
The synthesis of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol involves the reaction of 3-methylisoxazole-5-carbaldehyde with 2-aminoethanol. The reaction is catalyzed by sodium borohydride, which reduces the aldehyde group to an alcohol group. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have promising effects in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on cancer cells.
Eigenschaften
CAS-Nummer |
105954-45-8 |
|---|---|
Produktname |
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-7(11-9-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3 |
InChI-Schlüssel |
PSVGUYVOUJYIDQ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNCCO |
Kanonische SMILES |
CC1=NOC(=C1)CNCCO |
Synonyme |
Ethanol, 2-[[(3-methyl-5-isoxazolyl)methyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



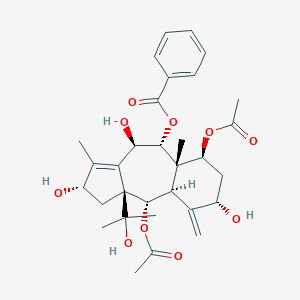
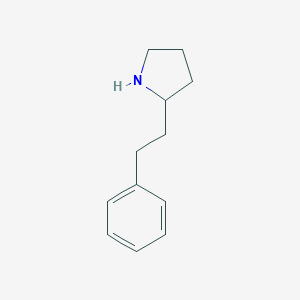
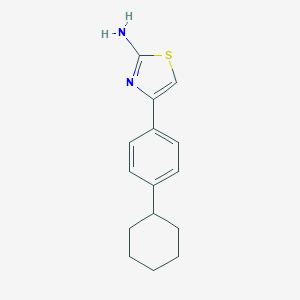
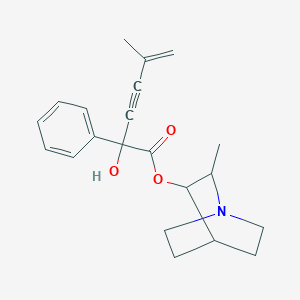
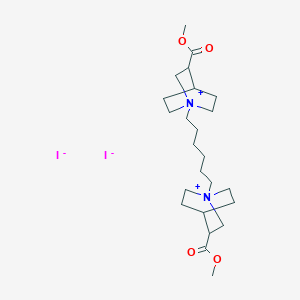
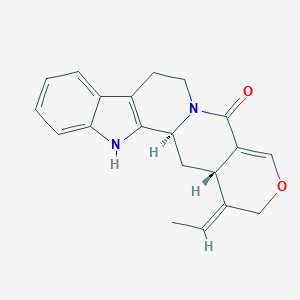
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
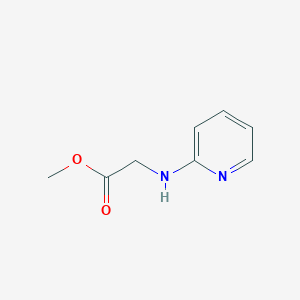
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

